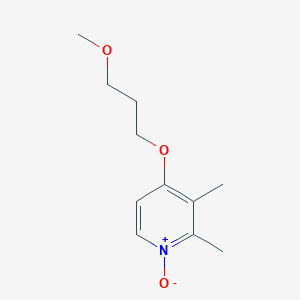
4-(3-甲氧基丙氧基)-2,3-二甲基吡啶 1-氧化物
描述
Synthesis Analysis
The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide involves a multi-step process starting from 4-chloro-2,3-dimethylpyridine N-oxide with 3-methoxypropanol and sodium, achieving an 88.8% yield. Further reactions include heating with acetic anhydride, hydrolysis, and halogenation steps leading to various intermediates and final products, demonstrating a high degree of synthetic flexibility and efficiency in producing related compounds (Pan Xiang-jun, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction and NMR spectroscopy, revealing detailed insights into the tautomeric forms and structural characteristics of these molecules. For instance, studies have shown the existence of compounds in their oxo tautomers in solution and in the crystal state, providing a foundational understanding of their chemical behavior (P. Ballesteros et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide and its derivatives include electrophilic substitution, acetoxylation, and reactions with various reagents leading to a wide range of products. These reactions are influenced by the molecular structure and substituents, showcasing the compound's reactivity and potential for further chemical manipulation (C. D. Johnson et al., 1967).
Physical Properties Analysis
The physical properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide and related compounds, such as solubility, melting point, and boiling point, are crucial for their handling and application in chemical synthesis. While specific data on these properties are not directly provided in the literature, understanding these properties is essential for practical applications in organic synthesis and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the utility of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in various chemical contexts. Its ability to undergo transformations and participate in reactions with a variety of reagents underscores its versatility as a synthetic intermediate or reagent in organic chemistry (T. Sakamoto* et al., 1984).
科学研究应用
高级氧化工艺
使用过硫酸盐和相关氧化剂的高级氧化工艺 (AOP) 已被广泛研究用于环境修复,包括水处理。基于过硫酸盐的 AOP 可以生成各种氧化物质,为降解多种有机污染物提供了传统 AOP 的可行替代方案。该研究重点介绍了过氧单硫酸盐和过氧二硫酸盐的活化机制,强调需要进一步研究以克服现有知识障碍,实现实际应用 (Lee, Gunten, & Kim, 2020)。
生物医学应用中的磁性纳米颗粒
氧化铁纳米颗粒在还原成纳米尺寸时表现出超顺磁性,使其适用于各种生物医学应用,如磁热疗法和药物输送。最近的研究重点是通过调整材料参数(如粒径和分布)来优化这些纳米颗粒的磁性和光学性质 (Shi, Sadat, Dunn, & Mast, 2015)。
杂环 N-氧化物在有机合成和药物应用中
杂环 N-氧化物衍生物(包括由吡啶和吲唑合成的衍生物)因其作为合成中间体的多功能性和生物学重要性而受到重视。这些化合物在金属配合物的形成、催化剂设计、不对称催化和合成中起着至关重要的作用,在抗癌、抗菌和抗炎活性等药用应用中显示出潜力 (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019)。
催化应用
改性氧化铁,包括异质芬顿催化剂,已显示出通过芬顿反应提高污染物降解效率。研究表明,用其他过渡金属替代氧化铁中的铁可以提高性能,突出了催化剂表面上氧空位和活性位点的生成 (Pouran, Raman, & Daud, 2014)。
功能材料的合成和表征
对不对称二甲基吡啶(如鲁替啶)溴化的区域选择性研究提供了氮在环中对反应途径的影响的宝贵见解。这项研究与了解吡啶衍生物的合成和功能化有关,包括那些具有甲氧基丙氧基取代基的衍生物 (Thapa, Brown, Balestri, & Taylor, 2014)。
安全和危害
属性
IUPAC Name |
4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKWDSCDLYKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434162 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | |
CAS RN |
117977-18-1 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

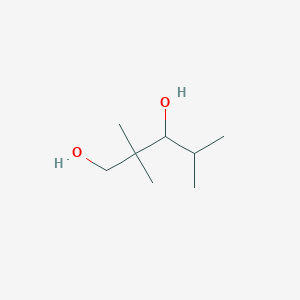
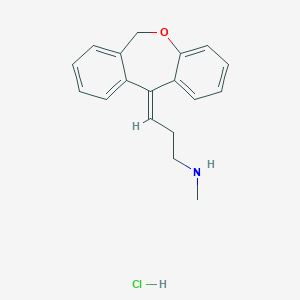
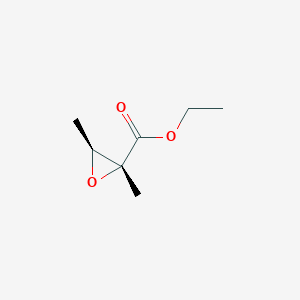
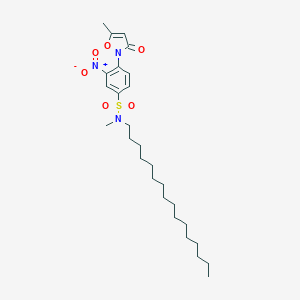
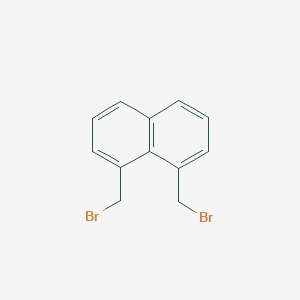
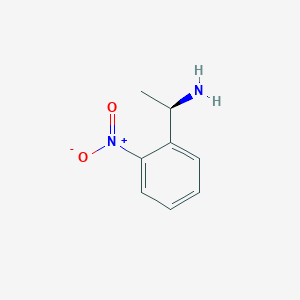
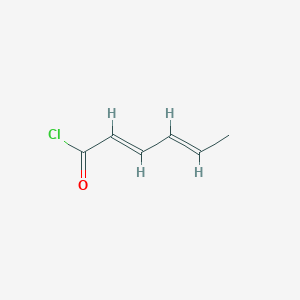
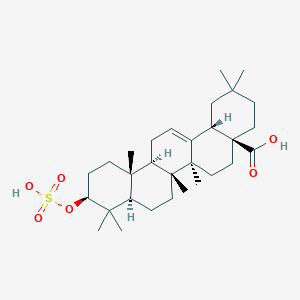
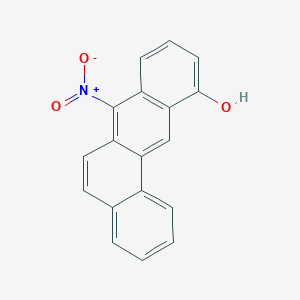
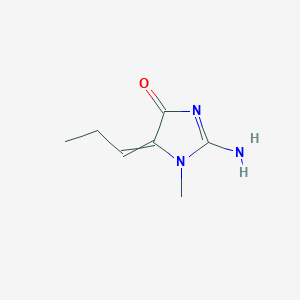
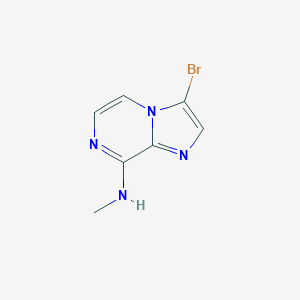
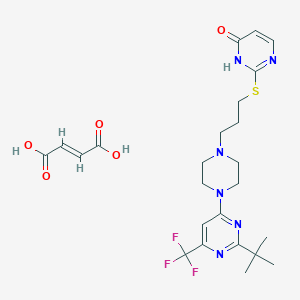
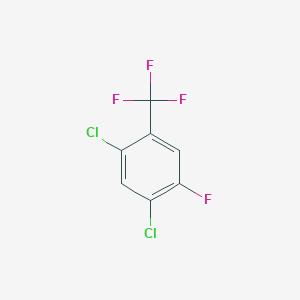
![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)